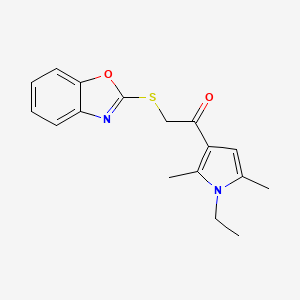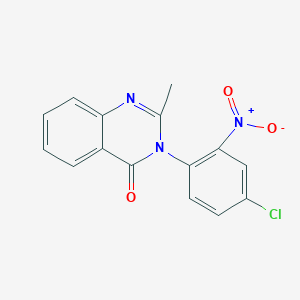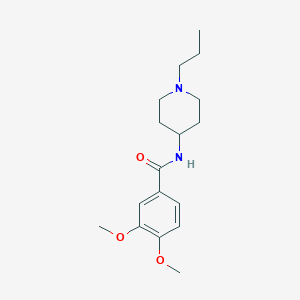
N-(4-methoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as MPMU, is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied in the scientific community due to its potential applications in various fields, including medicinal chemistry and agriculture.
Applications De Recherche Scientifique
MPUM has been extensively studied for its potential applications in medicinal chemistry and agriculture. In medicinal chemistry, MPUM has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease. In agriculture, MPUM has been shown to have herbicidal and fungicidal activity, making it a potential candidate for use as a pesticide.
Mécanisme D'action
The mechanism of action of MPUM is not fully understood. However, studies have shown that it inhibits the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
MPUM has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that MPUM may have potential applications in the treatment of Alzheimer's disease. MPUM has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, it has been shown to have antifungal activity by inhibiting the growth of various fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MPUM is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. It also exhibits a wide range of activities, making it a potential candidate for various applications. However, one limitation of MPUM is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on MPUM. One potential direction is to further investigate its potential applications in medicinal chemistry, particularly in the treatment of Alzheimer's disease. Another direction is to explore its potential as a pesticide in agriculture. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of MPUM involves the reaction of 4-methoxyaniline with 3-methyl-2-pyridinecarboxylic acid, followed by the addition of isobutyl chloroformate and subsequent reaction with ammonia. The reaction yields MPUM as a white solid with a melting point of 154-155°C.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-4-3-9-15-13(10)17-14(18)16-11-5-7-12(19-2)8-6-11/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBFYKZLHBKOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(3-methylpyridin-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(benzyloxy)phenyl]-2,4-dimethylbenzamide](/img/structure/B5868580.png)

![2-[(carboxymethyl)sulfinyl]benzoic acid](/img/structure/B5868608.png)

![2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5868614.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5868621.png)
![4-[3-(4-fluorophenyl)acryloyl]morpholine](/img/structure/B5868625.png)
![1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B5868630.png)
